molecular formula C16H10BrClN4O4S B11770574 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B11770574
M. Wt: 469.7 g/mol
InChI Key: XTAHFRCRKVTTHH-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-bromophenyl group at position 5 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-chloro-3-nitrophenyl group. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structural uniqueness arises from the combination of halogen (Br, Cl), electron-withdrawing (nitro), and sulfur-containing groups, which collectively influence its physicochemical and biological behavior .

Properties

Molecular Formula

C16H10BrClN4O4S

Molecular Weight

469.7 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide

InChI

InChI=1S/C16H10BrClN4O4S/c17-11-4-2-1-3-10(11)15-20-21-16(26-15)27-8-14(23)19-9-5-6-12(18)13(7-9)22(24)25/h1-7H,8H2,(H,19,23)

InChI Key

XTAHFRCRKVTTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

The compound 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H15BrClN3O3SC_{17}H_{15}BrClN_{3}O_{3}S. Its structure features a 1,3,4-oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms such as apoptosis induction and antimicrobial action.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Mechanism of Action : The mechanism behind its anticancer effects appears to involve apoptosis induction as evidenced by increased annexin V-FITC positive cells in treated populations . Further studies indicated that the compound could disrupt mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

  • In Vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were reported in the range of 0.5 to 10 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation Inhibition : It was found to inhibit biofilm formation significantly, which is crucial for preventing chronic infections associated with bacterial colonies .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of similar oxadiazole derivatives:

CompoundAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)Notes
This compound5.0 (MCF-7)0.5 (E. coli)Induces apoptosis
1,3,4-Oxadiazole Derivative A4.6 (MCF-7)1.0 (S. aureus)Moderate activity
1,3,4-Oxadiazole Derivative B6.0 (HeLa)10.0 (K. pneumoniae)Less effective

Case Studies

A notable case study involved a series of derivatives synthesized from oxadiazoles that were evaluated for their anticancer properties. The study reported that modifications on the phenyl rings significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells .

Scientific Research Applications

Medicinal Chemistry

The compound's structure incorporates a 1,3,4-oxadiazole ring , which is known for its diverse biological activities. Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives similar to the compound have shown promising results against various pathogens, suggesting potential use in developing new antibiotics .

Anticancer Properties

Preliminary investigations indicate that this compound may induce apoptosis in cancer cells. It has been reported that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been tested against human breast adenocarcinoma cell lines and exhibited significant cytotoxicity .

Materials Science

The unique properties of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chloro-3-nitrophenyl)acetamide make it suitable for applications in materials science.

Organic Light Emitting Diodes (OLEDs)

Due to its stable structure and effective light-emitting properties, this compound can be utilized in the development of OLEDs. Its incorporation into electronic devices can enhance energy efficiency compared to traditional lighting solutions .

Polymer Chemistry

The compound serves as a valuable building block in synthesizing advanced polymers. These polymers are essential for coatings and materials requiring specific thermal and mechanical properties, thus expanding the scope of applications in industrial settings .

Organic Synthesis

In organic synthesis, This compound acts as a versatile intermediate. Its unique structural features allow it to be used in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves cyclization reactions where hydrazides react with carboxylic acids or their derivatives under specific conditions (e.g., using dehydrating agents like phosphorus oxychloride). These methods can be optimized for large-scale production while ensuring environmental safety .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several 1,3,4-oxadiazole-thio-acetamide derivatives, differing primarily in substituent patterns. Key comparisons include:

Compound Name / ID Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 2-Bromophenyl, 4-chloro-3-nitrophenyl Oxadiazole, thioether, nitro, halogens ~460 (estimated) Not reported Anticancer (potential)
Compound 154 4-Chlorophenyl, pyrimidinyl Oxadiazole, thioether, chloro Not reported Not reported IC50 = 3.8 μM (A549 cells)
Compound 4b Phthalazinone, sulfamoylphenyl Oxadiazole, sulfonamide Not reported >300 Antiproliferative
Compound 8v Indolylmethyl, 2-methyl-6-nitrophenyl Oxadiazole, nitro, indole 423 Not reported LOX/α-glucosidase inhibition
AKOS000372153 4-Bromophenyl, 3-chlorophenyl Oxadiazole, thioether, halogens ~460 (estimated) Not reported Not reported

Key Observations :

  • Halogen Substitution : Bromine (in the target compound) vs. chlorine (Compound 154) affects lipophilicity and binding affinity. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets .
  • Nitro Group Positioning: The 3-nitro group in the target compound (vs.
  • Thioether Linkage : Common in all compared compounds, this group enhances molecular flexibility and sulfur-mediated interactions (e.g., hydrogen bonding) .

Comparison with Other Syntheses :

  • Compound 154 utilized a pyrimidinyl acetamide coupling, highlighting the role of aromatic amines in modulating activity.
  • Compound 8v employed indolylmethyl substituents, showcasing variability in the oxadiazole’s 5-position for bioactivity optimization.
Physicochemical Properties
  • Melting Points: High melting points (>300°C for phthalazinone derivatives ) correlate with rigid aromatic systems. The target compound’s melting point is unreported but likely lower due to the absence of fused rings.
  • Spectroscopic Data :
    • IR : Expected peaks for C=O (~1670 cm⁻¹) and N-H (~3446 cm⁻¹), consistent with acetamide derivatives .
    • NMR : Distinct singlet signals for CH2 (δ ~4.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm), as seen in Compound 14 .
Structure-Activity Relationship (SAR)
  • Halogen Effects : Bromine’s hydrophobicity may improve membrane permeability relative to chlorine in AKOS000372153 .

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